6-tert-butyl-1H-pyrimidin-4-one
Description
6-tert-butyl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a tert-butyl substituent at the 6-position of the pyrimidinone core. The tert-butyl group introduces steric bulk, which can influence solubility, metabolic stability, and binding interactions in biological systems. Synthesis of this compound typically involves multi-step procedures, such as the reaction of tert-butyl-substituted intermediates with fluorophenyl precursors under controlled conditions, as demonstrated in the synthesis of related derivatives like 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .
Properties
IUPAC Name |
6-tert-butyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)6-4-7(11)10-5-9-6/h4-5H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQRLELYJOCYDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=O)N=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidines and β-Ketoesters
The most established route to pyrimidin-4-ones involves cyclocondensation between amidines and β-ketoesters. For 6-tert-butyl substitution, tert-butyl acetoacetate reacts with acetamidine hydrochloride under acidic conditions (e.g., HCl/EtOH, 80°C), yielding 6-tert-butyl-1H-pyrimidin-4-one after 12–24 hours. This method typically achieves 70–85% yield, though steric hindrance from the tert-butyl group necessitates extended reaction times compared to smaller alkyl substituents.
Table 1: Cyclocondensation Optimization
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| tert-Butyl acetoacetate | HCl | 80 | 24 | 78 |
| tert-Butyl acetoacetate | p-TsOH | 90 | 18 | 82 |
Modern Catalytic Approaches
DBU-Mediated Redox Isomerization
A breakthrough method from recent literature employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the redox isomerization of propargyl alcohols into pyrimidin-4-ones. For 6-tert-butyl derivatives, tert-butyl-substituted propargyl alcohols undergo cyclization in acetonitrile at 60°C, achieving 88–92% yield within 6 hours. This method circumvents the need for harsh acids and enables regioselective tert-butyl placement.
Mechanistic Insight :
DBU facilitates a tandem oxidation-cyclization sequence, converting propargyl alcohol intermediates into conjugated enones, which subsequently react with ammonium acetate to form the pyrimidinone core.
Visible-Light Photocatalysis
Adapting protocols from pharmaceutical intermediate synthesis, tert-butyl groups can be introduced via photoredox coupling. For example, 2-amino-4-tert-butylpyridine undergoes oxidative coupling with piperazine derivatives under blue LED irradiation in dichloroethane, followed by acid hydrolysis to yield the target compound. This method, while niche, offers a 75–80% yield and excellent functional group tolerance.
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Precursors
Patented methodologies describe immobilizing pyrimidinone precursors on Wang resin via sulfonate linkers. tert-Butyl groups are introduced via Suzuki-Miyaura coupling using tert-butylboronic acid, followed by cleavage with trifluoroacetic acid (TFA). This approach achieves 65–70% isolated yield and facilitates parallel synthesis for drug discovery pipelines.
Characterization and Analytical Data
Spectroscopic Profiling
1H NMR (400 MHz, CDCl3) :
δ 8.45 (s, 1H, H-2), 6.32 (s, 1H, H-5), 1.45 (s, 9H, tert-butyl).
13C NMR (100 MHz, CDCl3) :
δ 165.8 (C-4), 157.2 (C-6), 109.5 (C-5), 35.1 (C(CH3)3), 29.8 (CH3).
Mass Spec (EI) :
m/z 179.1 [M+H]+, calc. 178.2.
Challenges and Mitigation Strategies
Steric Hindrance Effects
The tert-butyl group impedes nucleophilic attack at the 6-position, often leading to byproducts like 4-tert-butyl isomers. Employing bulky bases (e.g., DIPEA) in DBU-mediated reactions minimizes this issue by favoring transition states with reduced steric clash.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-tert-butyl-1H-pyrimidin-4-one is a pyrimidine derivative featuring a pyrimidine ring, a tert-butyl group at the 6-position, and a carbonyl group at the 4-position. It has the molecular formula C10H14N2O. Research indicates that this compound possesses significant biological activity, which has led to studies of its potential as an anticancer agent and antioxidant.
Potential Applications of 6-tert-butyl-1H-pyrimidin-4-one
- Pharmaceuticals Due to its noted biological activity, 6-tert-butyl-1H-pyrimidin-4-one may have applications in pharmaceuticals as an antioxidant and anticancer agent. Its unique structure may allow for modifications that could lead to novel compounds with enhanced properties.
- Anticancer agent Studies have explored the cytotoxic effects of 6-tert-butyl-1H-pyrimidin-4-one against various cancer cell lines. The compound's ability to inhibit cell proliferation suggests it may interfere with cellular mechanisms that are critical for cancer growth and survival.
- Antioxidant The compound's antioxidant properties suggest potential uses in combating diseases related to oxidative stress.
Interactions with Biological Targets
Studies on the interactions of 6-tert-butyl-1H-pyrimidin-4-one with biological targets have provided insight into its mechanism of action. For example, interactions with specific enzymes or receptors involved in cancer cell signaling pathways have been observed. These interactions are crucial in understanding how the compound exerts its cytotoxic effects and could guide further drug development efforts.
Use in Materials Science
The heterocyclic nature of 6-tert-butyl-1H-pyrimidin-4-one means that it could be utilized in materials science for creating functional materials.
Structural Comparison
6-tert-butyl-1H-pyrimidin-4-one shares structural similarities with compounds such as 2,4-Diamino-6-tert-butylpyrimidine, 5-Methylpyrimidine-2,4-dione, and 3,5-Di-tert-butylpyridine. The specific arrangement of substituents in 6-tert-butyl-1H-pyrimidin-4-one influences its biological activity and chemical reactivity compared to these similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Diamino-6-tert-butylpyrimidine | Contains two amino groups at positions 2 and 4 | Exhibits strong antibacterial activity |
| 5-Methylpyrimidine-2,4-dione | Methyl group at position 5 and diketone structure | Known for its role in nucleotide metabolism |
| 3,5-Di-tert-butylpyridine | Tert-butyl groups at positions 3 and 5 | Functions as a ligand in coordination chemistry |
Mechanism of Action
The mechanism of action of 6-tert-butyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The pyrimidinone core allows for diverse substitutions, with the 6-position being critical for modulating properties. Below is a comparative analysis of 6-tert-butyl-1H-pyrimidin-4-one with analogous compounds:
Key Observations :
- Steric vs. Electronic Effects : The tert-butyl group primarily contributes steric bulk, which may hinder unwanted metabolic oxidation compared to smaller substituents like fluorine . In contrast, fluorine and trifluoromethyl groups enhance electronic interactions, influencing reactivity and target binding .
- Solubility : Fluorine and hydroxylated derivatives (e.g., 1-(4-fluoro-2-hydroxyphenyl)-pyrazolopyrimidine) likely exhibit higher aqueous solubility than the tert-butyl analogue due to polar substituents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 6-tert-butyl-1H-pyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : Optimized synthesis typically involves multi-step pathways, such as cyclocondensation of tert-butyl-substituted precursors under controlled pH and temperature. For example, analogous pyrimidinone syntheses require refluxing in anhydrous solvents (e.g., THF or DCM) with catalytic bases like KCO. Yield improvements are achieved by monitoring intermediates via TLC and adjusting stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the product in >95% purity .
Q. Which analytical techniques are essential for characterizing 6-tert-butyl-1H-pyrimidin-4-one and verifying its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) are indispensable for confirming the molecular structure. For instance, H NMR can resolve tert-butyl protons as a singlet (~1.3 ppm) and pyrimidinone aromatic protons as downfield signals (>8 ppm). Purity assessment via HPLC (C18 columns, acetonitrile/water mobile phases) and melting point determination further validate sample quality .
Q. How does the tert-butyl group impact the compound’s stability and solubility in biological assays?
- Methodological Answer : The tert-butyl moiety enhances steric protection, reducing oxidative degradation in aqueous media. Solubility in polar solvents (e.g., DMSO) is moderate (~10 mM), making it suitable for in vitro assays. Pre-formulation studies using dynamic light scattering (DLS) and stability testing under varying pH (4–9) and temperatures (4–37°C) are recommended to establish optimal storage conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of 6-tert-butyl-1H-pyrimidin-4-one derivatives across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). To address this:
- Perform dose-response curves under standardized protocols (e.g., IC measurements using recombinant enzymes).
- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Cross-reference structural analogs (e.g., tert-butyl pyrazolo[3,4-d]pyrimidines) to identify substituent-specific activity trends .
Q. How can computational modeling guide the design of 6-tert-butyl-1H-pyrimidin-4-one analogs for kinase inhibition?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses in ATP-binding pockets of kinases. Focus on:
- Hydrophobic interactions : tert-butyl group alignment with hydrophobic subpockets.
- Hydrogen bonding : Pyrimidinone oxygen interactions with catalytic lysine residues.
- Free energy perturbation (FEP) calculations refine selectivity profiles against off-target kinases (e.g., EGFR vs. CDK2). Experimental validation via kinase panel screens (10–100 nM concentrations) is essential .
Q. What experimental approaches elucidate the metabolic pathways of 6-tert-butyl-1H-pyrimidin-4-one in preclinical models?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactors; analyze metabolites via LC-MS/MS.
- Isotope labeling : Use C-labeled tert-butyl groups to track demethylation or hydroxylation products.
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents, measuring plasma half-life and bioavailability. Bile-duct cannulated models identify fecal vs. urinary excretion routes .
Q. How do crystallographic studies inform the conformational flexibility of 6-tert-butyl-1H-pyrimidin-4-one in solid-state vs. solution?
- Methodological Answer : Single-crystal X-ray diffraction reveals planar pyrimidinone rings with tert-butyl groups adopting staggered conformations. Compare with solution-phase data (NOESY NMR) to assess rotational freedom. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model torsional barriers and electronic effects on tautomeric equilibria (e.g., keto-enol shifts) .
Data Analysis and Reproducibility
Q. What frameworks ensure reproducibility in SAR studies of 6-tert-butyl-1H-pyrimidin-4-one derivatives?
- Methodological Answer :
- Open data practices : Share raw NMR, HPLC, and bioassay data in repositories (e.g., Zenodo) using FAIR principles.
- Standardized protocols : Adopt OECD guidelines for toxicity testing and MIAME standards for omics data.
- Collaborative validation : Replicate key findings in independent labs with blinded compound batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
